Home > Products > Screening Compounds P59279 > N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide
N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide - 2459725-66-5

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-2505097
CAS Number: 2459725-66-5
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves a condensation reaction between cinnamic acid or its derivatives and 2-methoxy-5-(trifluoromethyl)aniline. This reaction is often facilitated by coupling reagents like HATU or DCC in the presence of a base and a suitable solvent. [] [] [] [] [] Microwave-assisted synthesis has been employed as an efficient method for the preparation of N-arylcinnamamides, including N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. This method offers advantages such as reduced reaction times and improved yields. []

Applications

Antimicrobial Activity

N-[2-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have demonstrated promising antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. [] Studies have shown their efficacy against clinically relevant pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). [] The presence of lipophilic and bulky substituents, particularly at the C(2,5)ʹ or C(2,6)ʹ positions of the anilide core, appears to be favorable for enhancing antimicrobial activity. []

Antifungal Activity

Derivatives of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide have been explored for their antifungal properties, showing promising activity against certain fungal species. [] The antifungal activity of these compounds is thought to be related to their ability to inhibit fungal growth and proliferation.

Antitubercular Activity

Research on N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide analogs has revealed their potential as antitubercular agents, particularly against Mycobacterium tuberculosis. [] These compounds have shown efficacy in inhibiting the growth of M. tuberculosis, suggesting their potential as leads for the development of new antituberculosis drugs.

Anti-inflammatory Activity

Certain derivatives of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide have been identified as potential anti-inflammatory agents. [] Studies have shown that these compounds can effectively inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

Antileishmanial Activity

Research has explored the potential of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives as antileishmanial agents, particularly against Leishmania major promastigotes. [] The incorporation of specific substituents, such as sulfur atoms and electron-poor rings, appears to enhance antileishmanial activity.

Inhibition of Photosynthetic Electron Transport (PET)

Studies have investigated the effects of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide analogs on photosynthetic electron transport (PET) in spinach chloroplasts. [] Some derivatives have exhibited significant inhibitory activity on PET, suggesting potential applications in plant science and agriculture.

(E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol

Compound Description: This compound is structurally similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, sharing the 2-methoxy-5-(trifluoromethyl)phenyl moiety. Research on this compound focused on its crystallographic features, investigated through Hirshfeld surface analysis and X-ray diffraction. The study revealed key structural information, including its triclinic crystal system and P-1 space group. []

Relevance: This compound shares the 2-methoxy-5-(trifluoromethyl)phenyl moiety with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, suggesting a potential structural and chemical relationship. []

2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol

Compound Description: This compound, similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, contains the 2-methoxy-5-(trifluoromethyl)phenyl group. It exists in the E conformation regarding its central imine group. The crystal structure reveals a helical chain arrangement facilitated by C–H⋯O hydrogen bonds. []

Relevance: The presence of the 2-methoxy-5-(trifluoromethyl)phenyl group within this compound suggests a structural relationship to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of peroxisome proliferator-activated receptors α and γ. It has potential as a treatment for type 2 diabetes. Research explored its absorption, metabolism, and excretion in humans, revealing primary elimination through metabolism and excretion primarily through urine and feces. [, ]

Relevance: While MK-0767 shares the trifluoromethylphenyl group with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, the difference lies in the position of the trifluoromethyl substituent on the phenyl ring (para in MK-0767 vs. meta in the target compound). Despite this difference, the presence of the trifluoromethylphenyl group suggests a potential structural relationship that could be further investigated. [, ]

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: This compound, also known as MK-0767, is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Extensive research delved into its in vitro metabolism, revealing the thiazolidinedione ring as the primary site of metabolism. This metabolism involves cytochrome P450, methyltransferases, flavin monooxygenases, and esterases. [, , , ]

Relevance: Similar to the previously mentioned MK-0767, this compound shares the trifluoromethylphenyl group with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, but with the trifluoromethyl substituent at the para position of the phenyl ring. Despite this positional difference, the shared trifluoromethylphenyl group suggests a potential structural relationship warranting further investigation. [, , , ]

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analog currently in phase III clinical trials for treating metastatic prostate cancer. Its structure, determined through X-ray crystallography, reveals a near-planar quinoline unit and specific conformations for its substituents. []

(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide

Compound Description: This compound emerged as a potent antimalarial agent (IC50 = 0.58 µM) against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []

Relevance: Belonging to the N-arylcinnamanilide class, this compound shares the cinnamamide core structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their chemical relationship. []

(2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

Compound Description: This N-arylcinnamanilide derivative demonstrated promising antimalarial activity against the P. falciparum 3D7/MRA-102 strain, exhibiting an IC50 value ranging from 2.0 to 4.3 µM. Notably, its efficacy is comparable to the clinically used standard, chloroquine. []

Relevance: The compound shares the cinnamamide core structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, signifying their belonging to the same chemical class, N-arylcinnamanilides. []

(2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

Compound Description: This compound, classified as an N-arylcinnamanilide, displayed potent antimalarial properties, exhibiting an IC50 value ranging from 2.0 to 4.3 µM against the P. falciparum 3D7/MRA-102 strain. It demonstrates an efficacy comparable to chloroquine, a clinically used antimalarial drug. []

Relevance: The shared cinnamamide core structure between this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide classifies them both as N-arylcinnamanilides, indicating their chemical relationship. []

(2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide

Compound Description: This compound, an N-arylcinnamanilide, exhibited potent antimalarial activity with an IC50 value ranging from 2.0 to 4.3 µM against the P. falciparum 3D7/MRA-102 strain, comparable to the efficacy of the clinically used drug chloroquine. [, ]

Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide share the cinnamamide core structure, classifying them within the same chemical class, N-arylcinnamanilides. [, ]

3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide

Compound Description: As an N-arylcinnamanilide derivative, this compound exhibited potent antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, with an IC50 value ranging from 2.0 to 4.3 µM, comparable to the efficacy of chloroquine, a clinically used antimalarial. []

Relevance: This compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide are both N-arylcinnamanilides, as they share the core cinnamamide structure, indicating their chemical relationship. []

Compound Description: This compound is a 2-methoxy-substituted derivative related to its 4-methyl- and 4-chloro-substituted analogs, but without direct structural similarities. It features a thiophene ring and a disordered -CF3 group. []

Relevance: While both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide contain the methoxy and trifluoromethyl groups, their core structures are distinct. Further investigation is needed to ascertain any significant structural or chemical relationship between them. []

2-methoxy-5-[4-nitro-3-(trifluoromethyl)phenyl]phenanthridin-6(5H)-one

Compound Description: This compound exhibits unique dual and panchromatic fluorescence properties depending on the solvent environment. Its photophysical behavior is influenced by the placement of an electron-releasing methoxy group and electron-withdrawing nitro and trifluoromethyl groups on the phenanthridinone core. []

Relevance: The presence of both a methoxy and trifluoromethyl group in this compound, similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, suggests a potential structural relationship that merits further exploration. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This acylthiourea derivative incorporates both chloride and trifluoromethyl groups and is structurally characterized by an overall U-shape. [, ]

Relevance: Although structurally distinct from N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, this compound shares the presence of both methoxy and trifluoromethyl groups, suggesting a possible area for further investigation into potential relationships. [, ]

(2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Compound Description: This compound is a potent and selective reversible human monoamine oxidase-B (hMAO-B) inhibitor with a Ki value of 0.33 ± 0.01 μM. Its selectivity for hMAO-B is attributed to a hydrogen bond network formed between the hydroxyl group of the chalcone and the N(5) atom of FAD. []

Relevance: This chalcone derivative and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide share the trifluoromethylphenyl moiety, although the position of the trifluoromethyl group differs (para in the chalcone vs. meta in the target compound). This structural similarity suggests a potential chemical relationship that could be further explored. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

Compound Description: This compound exhibited the most potent antibacterial activity within its series, demonstrating submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). []

Relevance: As an N-arylcinnamanilide, this compound shares the core cinnamamide structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their chemical relationship within the same class of compounds. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

Compound Description: This compound demonstrated significant antibacterial activity against a broad range of bacteria, including S. aureus, MRSA, Enterococcus faecalis, and vancomycin-resistant E. faecalis. Additionally, it showed activity against Mycobacterium smegmatis and M. marinum. []

Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide belong to the N-arylcinnamanilide class, sharing the cinnamamide core structure, highlighting their chemical relationship. []

(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound demonstrated potent antibacterial activity against a broad spectrum of bacteria, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. Additionally, it showed activity against M. tuberculosis non-hazardous test models. []

Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide belong to the N-arylcinnamanilide class of compounds, sharing the core cinnamamide structure. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This N-arylcinnamanilide derivative exhibited potent antibacterial activity against a wide range of bacteria, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. It also demonstrated activity against M. tuberculosis non-hazardous test models. [, ]

Relevance: The shared cinnamamide core structure between this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide places them within the same chemical class of N-arylcinnamanilides, indicating their chemical relationship. [, ]

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

Compound Description: This compound exhibited broad-spectrum antibacterial activity, effectively inhibiting S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, M. marinum, and M. tuberculosis non-hazardous test models. []

Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide share the core cinnamamide structure, classifying them as N-arylcinnamanilides and indicating their chemical relationship. []

(2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound exhibited both antistaphylococcal and anti-enterococcal activity with MIC/MBCs ranging from 0.15 to 5.57 µM and 2.34 to 44.5 µM, respectively. []

Relevance: This compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide are both members of the N-arylcinnamanilide chemical class, sharing the core cinnamamide structure. []

(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This N-arylcinnamanilide exhibited potent antistaphylococcal and anti-enterococcal activity with MICs/MBCs ranging from 0.15 to 5.57 µM and 2.34 to 44.5 µM, respectively. Additionally, it effectively inhibited Mycobacterium marinum growth. [, ]

Relevance: The shared cinnamamide core structure between this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide signifies their belonging to the same chemical class of compounds, N-arylcinnamanilides. [, ]

(2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound exhibited antistaphylococcal and anti-enterococcal activities, with MICs/MBCs ranging from 0.15 to 5.57 µM and 2.34 to 44.5 µM, respectively. []

Relevance: This compound shares the core cinnamamide structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, classifying them both as N-arylcinnamanilides and indicating their chemical relationship. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound exhibited potent antistaphylococcal and anti-enterococcal activity, with MIC/MBCs in the range of 0.15–5.57 µM and 2.34–44.5 µM, respectively. Moreover, it showed potent inhibition of Mycobacterium marinum growth. []

Relevance: As an N-arylcinnamanilide derivative, this compound shares the cinnamamide core structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their chemical relationship. []

(E)-1-(furan-2-yl)-3-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)prop-2-en-1-one

Compound Description: This β-carboline hybrid molecule demonstrated significant cytotoxic activity against cancer cells and effectively cleaved pBR322 plasmid DNA upon irradiation with UV light. []

Relevance: Sharing the trifluoromethylphenyl group with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, this compound presents a possible area for exploring potential structural and chemical relationships. []

1-(3-(furan-2-yl)-5-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Compound Description: This β-carboline hybrid molecule exhibited significant cytotoxic activity against cancer cells and efficiently cleaved pBR322 plasmid DNA when exposed to UV light. It also effectively inhibited DNA topoisomerase I activity. []

Relevance: This compound shares the trifluoromethylphenyl moiety with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, although they differ in their core structures. Despite this, the shared moiety suggests a potential area for investigating potential structural and chemical relationships. []

4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Compound Description: This dihydropyrimidine thione derivative displayed potent anti-leishmanial activity, exhibiting an IC50 value of 52.67 μg/mL against Leishmania major promastigotes, surpassing the efficacy of the standard drug Glucantim®. []

Relevance: While this compound does not share direct structural similarities with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, it highlights the potential anti-parasitic properties of structurally related compounds. []

N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methoxy-4-(trifluoromethyl)thiazole-5-carboxamide

Compound Description: This 2-heteroatomthiazole-based carboxanilide exhibited potent fungicidal activity against Rhizoctonia solani and other fungi. Notably, its fungicidal potency was comparable to Thifluzamide, a commercially available thiazole carboxanilide fungicide and succinate dehydrogenase inhibitor (SDHI). []

Relevance: This compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide both contain the methoxy and trifluoromethyl groups. Although their core structures differ, the presence of these shared groups suggests a possible area for further investigation to explore potential structural relationships and chemical similarities. []

1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea

Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. It can inhibit antigen presentation in cellular assays. []

Relevance: This compound does not have obvious structural similarity with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. []

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide

Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. []

Relevance: This compound does not have obvious structural similarity with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. []

Properties

CAS Number

2459725-66-5

Product Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C11H10F3NO2

Molecular Weight

245.201

InChI

InChI=1S/C11H10F3NO2/c1-3-10(16)15-8-6-7(11(12,13)14)4-5-9(8)17-2/h3-6H,1H2,2H3,(H,15,16)

InChI Key

UTJYIHSCKVOMGU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.